1-(1H-indazol-1-yl)ethanone
Overview
Description
1-(1H-indazol-1-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization:
Spectroscopic Characterization and Cytotoxic Studies
A derivative of 1-(1H-indazol-1-yl)ethanone, specifically 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, was synthesized using a click chemistry approach. The compound was characterized using IR, NMR, and MS studies. Its thermal stability was analyzed, and the cytotoxicity was evaluated, indicating potential applications in pharmacology and materials science (Govindhan et al., 2017).
New Synthesis Routes
Research has been conducted on new synthesis routes for compounds like 4-(benzyloxy)-1H-indazole, which is related to this compound. The synthesis route was investigated in detail, showing a high yield and easy handling, indicating the potential for large-scale production and further applications in various fields (Tang Yan-feng, 2012).
Biological Activities:
Antimicrobial Agents
Novel N-phenylacetamide bearing 1,2,4-triazole derivatives were synthesized from this compound derivatives. These compounds were characterized and tested for their antimicrobial activities, showing inhibitory effects against bacteria and fungi. This research suggests potential applications of this compound derivatives in developing new antimicrobial agents (Li Bochao et al., 2017).
Corrosion Inhibition
A study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), a related compound, showed it acting as a corrosion inhibitor for mild steel in a hydrochloric acid environment. This indicates that derivatives of this compound could have applications in protecting metals from corrosion (Jawad et al., 2020).
Pharmacological Implications:
- Drug Discovery: Research on the synthesis and characterization of various 1H-1,2,4-triazole derivatives containing the this compound structure revealed some compounds with antifungal and plant growth regulatory activities. This suggests that this compound derivatives could be valuable in drug discovery and agricultural applications (Jian‐Bing Liu et al., 2007).
Industrial Application:
- Synthesis of Key Intermediates: The compound 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a related structure, was synthesized as a key intermediate for prothioconazole, an agricultural fungicide. This indicates that derivatives of this compound could be crucial in synthesizing various industrially important compounds (H. Ji et al., 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which include 1-(1H-indazol-1-yl)ethanone, show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Given the wide range of activities exhibited by imidazole derivatives, it is likely that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given the known properties of imidazole derivatives, it is likely that this compound may interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression .
Properties
IUPAC Name |
1-indazol-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFXXBQMLWHOAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298312 | |
Record name | 1-(1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-49-2 | |
Record name | 1-(1H-Indazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13436-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Indazol-1-yl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13436-49-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1H-indazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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